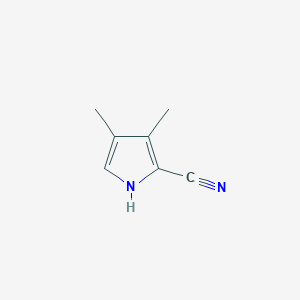

3,4-Dimethyl-pyrrole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-5-4-9-7(3-8)6(5)2/h4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOGGXFFTJGUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666982 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26173-93-3 | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26173-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of 3,4-Dimethyl-pyrrole-2-carbonitrile

Distribution: For internal and external use by researchers, medicinal chemists, and drug development professionals.

Abstract

The pyrrole-2-carbonitrile scaffold is a privileged structural motif in modern medicinal chemistry, serving as a core component in a multitude of compounds with diverse biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[1][2] The precise substitution pattern on the pyrrole ring is critical for modulating pharmacological activity, making unambiguous structural characterization a cornerstone of any drug discovery program. This guide provides a comprehensive, multi-technique framework for the structural elucidation of a representative member of this class: 3,4-Dimethyl-pyrrole-2-carbonitrile (CAS No. 26173-93-3). We will detail an integrated analytical workflow, combining mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction. The focus is not merely on the data itself, but on the causal logic behind experimental choices and the synergistic interpretation of results to build a self-validating structural hypothesis.

Introduction and Strategic Overview

Pyrrole-containing compounds are integral to numerous therapeutic agents, where they often play a key role in binding to biological targets like enzymes and receptors.[3][4] The introduction of a carbonitrile moiety, a versatile functional group, can significantly influence a molecule's polarity, metabolic stability, and binding interactions.[5] Therefore, the synthesis and characterization of substituted pyrrole-2-carbonitriles are of high importance.

The structural analysis of a novel or sparsely documented compound like 3,4-Dimethyl-pyrrole-2-carbonitrile demands a systematic and hierarchical approach. No single technique provides a complete picture; rather, evidence is gathered from multiple orthogonal methods to build a conclusive case. Our analysis is predicated on a logical workflow that begins with confirmation of the molecular formula and proceeds through increasingly detailed levels of structural interrogation.

Figure 1: A logical workflow for the comprehensive structural elucidation of a novel heterocyclic compound.

Mass Spectrometry: Confirming the Foundation

Expertise & Rationale: Mass spectrometry is the first-line analytical technique post-synthesis. Its primary role is to provide a high-accuracy mass measurement, which validates the elemental composition of the molecule. This step is critical to confirm that the desired reaction has occurred and to rule out unexpected products, such as those arising from oxidation or incomplete reactions. We prioritize Electrospray Ionization (ESI) for its soft ionization nature, which typically yields a prominent protonated molecular ion [M+H]+, minimizing fragmentation and simplifying molecular weight confirmation.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

-

Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the [M+H]+ ion and compare its measured m/z to the theoretically calculated value.

Expected Data & Interpretation

| Parameter | Theoretical Value | Expected Observation |

| Molecular Formula | C₇H₈N₂ | - |

| Exact Mass | 116.0687 | - |

| [M+H]⁺ (Monoisotopic) | 117.0760 | A high-intensity ion peak at m/z ≈ 117.0760 |

A measured mass within 5 ppm of the theoretical value provides strong evidence for the elemental formula C₇H₈N₂.[7] While ESI minimizes fragmentation, some in-source fragmentation may occur. A potential fragmentation pathway under harder ionization conditions like Electron Ionization (EI) is proposed below.

Figure 2: Proposed primary fragmentation pathway for 3,4-Dimethyl-pyrrole-2-carbonitrile under EI-MS conditions.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. Its value lies in its diagnostic power for specific bonds. For 3,4-Dimethyl-pyrrole-2-carbonitrile, we expect to see three characteristic absorptions: the N-H stretch of the pyrrole ring, the C≡N stretch of the nitrile, and the C-H stretches of the methyl and ring hydrogens. The presence or absence of these bands provides immediate validation of the core structure. For instance, the absence of a strong C=O band would rule out a common precursor, the corresponding carboxaldehyde.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the key absorption frequencies and compare them to established correlation tables for heterocyclic and nitrile-containing compounds.[8]

Expected Spectroscopic Data

| Functional Group | Bond Type | Expected Frequency (cm⁻¹) | Rationale & Comments |

| Pyrrole N-H | N-H Stretch | ~3300 - 3450 | A moderately broad peak, characteristic of the pyrrole N-H group.[9] |

| Nitrile | C≡N Stretch | ~2220 - 2240 | A sharp, strong absorption. Conjugation with the pyrrole ring slightly lowers the frequency from a typical alkyl nitrile (~2250 cm⁻¹).[8] |

| Aromatic C-H | C-H Stretch | ~3100 - 3150 | Weaker absorptions just above 3000 cm⁻¹, corresponding to the C5-H bond. |

| Aliphatic C-H | C-H Stretch | ~2850 - 2960 | Absorptions corresponding to the two methyl groups. |

| Pyrrole Ring | C=C Stretch | ~1500 - 1600 | Multiple bands related to the stretching vibrations of the aromatic ring. |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed atomic connectivity of an organic molecule. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments, we can definitively map out the carbon skeleton and the placement of all protons. For this molecule, ¹H NMR will confirm the number of distinct proton environments (N-H, C-H, and two CH₃ groups), while ¹³C NMR will identify all seven unique carbon atoms. The chemical shifts are highly informative, as they are influenced by the electron-donating methyl groups and the electron-withdrawing nitrile group.

Figure 3: Structure of 3,4-Dimethyl-pyrrole-2-carbonitrile with IUPAC numbering for NMR assignment.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important, as DMSO-d₆ is better for observing exchangeable protons like N-H.

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with 8-16 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

2D Spectra Acquisition (if needed for confirmation):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded C-H pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates carbons and protons over 2-3 bonds, crucial for assigning quaternary carbons and piecing together fragments.

-

-

Data Processing & Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign chemical shifts based on multiplicity, integration, and established chemical shift theory for substituted pyrroles.[10]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| N1-H | ~11.5 - 12.5 | broad singlet | 1H | The acidic proton on the nitrogen is typically downfield and can be broad due to exchange. |

| C5-H | ~6.8 - 7.0 | singlet | 1H | This proton is on an sp² carbon and is adjacent to the electron-donating nitrogen but is also influenced by the C2-nitrile. Its singlet multiplicity confirms the 3,4-disubstitution pattern. |

| C3-CH₃ | ~2.1 - 2.3 | singlet | 3H | Aliphatic methyl group attached to an sp² carbon of the pyrrole ring. |

| C4-CH₃ | ~2.0 - 2.2 | singlet | 3H | Similar environment to the C3-methyl, may be slightly shifted depending on subtle electronic differences. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C2 | ~95 - 105 | This carbon is attached to the electron-withdrawing nitrile group, which significantly influences its chemical shift. |

| C3 | ~125 - 130 | A quaternary, sp² carbon attached to a methyl group. |

| C4 | ~123 - 128 | Similar to C3, a quaternary, sp² carbon with a methyl substituent. |

| C5 | ~120 - 125 | An sp² methine carbon, its shift is influenced by the adjacent nitrogen and C4-methyl. |

| C≡N | ~115 - 118 | The characteristic chemical shift for a nitrile carbon.[8] |

| C3-C H₃ | ~12 - 14 | Typical chemical shift for an sp³ methyl carbon attached to an aromatic ring. |

| C4-C H₃ | ~11 - 13 | Similar to the other methyl carbon. |

X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS, IR, and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. It delivers a precise three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the bond lengths, bond angles, and planarity. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding between the pyrrole N-H and the nitrile nitrogen of an adjacent molecule, which can be critical for understanding solid-state properties and crystal packing.

General Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The primary challenge is to grow single crystals of sufficient quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. A range of solvents should be screened.

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen. The diffractometer then irradiates the crystal with monochromatic X-rays, collecting diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The electron density map is solved to locate the atoms, and the structural model is refined to achieve the best fit with the experimental data.

Conclusion

The structural elucidation of 3,4-Dimethyl-pyrrole-2-carbonitrile is a showcase of the modern analytical chemistry workflow. By systematically applying mass spectrometry to confirm the molecular formula, infrared spectroscopy to identify key functional groups, and a suite of NMR techniques to meticulously map the atomic connectivity, a confident structural assignment can be made. Each step provides a layer of validation for the next. For absolute confirmation and insight into its three-dimensional nature, single-crystal X-ray diffraction remains the definitive technique. This integrated, multi-technique approach ensures the highest level of scientific integrity, providing the robust and reliable data essential for advancing research in medicinal chemistry and drug development.

References

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3,4-Dimethyl-pyrrole-2-carbonitrile | 26173-93-3 [sigmaaldrich.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. researchgate.net [researchgate.net]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

Synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile starting materials

An In-depth Technical Guide to the Synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile

Abstract

The 3,4-dimethyl-pyrrole-2-carbonitrile scaffold is a valuable heterocyclic building block in the fields of medicinal chemistry and advanced materials science. Its unique substitution pattern and the versatile chemistry of the nitrile group make it a sought-after intermediate for the synthesis of complex molecular architectures, including porphyrins and bioactive compounds.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining 3,4-dimethyl-pyrrole-2-carbonitrile, with a focus on the critical evaluation of starting materials, reaction mechanisms, and process efficiency. We will dissect three core synthetic pathways: the cyclocondensation of enones followed by oxidative aromatization, the direct C-H cyanation of a pre-formed 3,4-dimethylpyrrole ring, and the functional group interconversion from a 2-formylpyrrole precursor. Each section includes detailed experimental considerations, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal route for their specific application.

Introduction: The Significance of the Pyrrole-2-carbonitrile Core

Pyrroles are foundational five-membered nitrogen-containing heterocycles that form the core of numerous natural products, including heme and chlorophyll.[2] The introduction of a carbonitrile group at the C2 position significantly enhances the synthetic utility of the pyrrole ring. The nitrile moiety is a versatile functional group that can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted into tetrazoles, providing a gateway to a diverse range of derivatives.[3] Specifically, the 3,4-dimethyl substitution pattern is crucial for building more complex structures like porphyrins and BODIPY dyes, where controlling the substitution on the pyrrole's "beta" positions is paramount.[1][2] This guide serves as a comprehensive resource, consolidating proven methodologies for the synthesis of this key intermediate.

Strategic Overview: Pathways to the Target Molecule

The synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile can be approached from several distinct strategic angles. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to specific functional groups. The primary retrosynthetic disconnections lead to three logical and experimentally validated approaches, which will be the focus of this guide.

Figure 1: High-level retrosynthetic approaches for 3,4-Dimethyl-pyrrole-2-carbonitrile.

Route A: Cyclocondensation of Enones and Oxidative Aromatization

This elegant two-step method constructs the pyrrole ring and installs the nitrile group concurrently by starting from an acyclic α,β-unsaturated ketone (enone) and aminoacetonitrile.[1][4] The strategy involves an initial cyclocondensation to form a stable dihydropyrrole intermediate, which is subsequently aromatized via oxidation.

Mechanistic Rationale

The reaction proceeds via a Michael addition of the deprotonated aminoacetonitrile to the enone, followed by an intramolecular cyclization and dehydration to yield a 3,4-dihydro-2H-pyrrole-2-carbonitrile.[1][2] It is critical to note that direct base-induced elimination of hydrogen cyanide from this intermediate to form a pyrrole is inefficient. The most acidic proton is at the carbon bearing the nitrile, and its removal leads to a stable anion that is reluctant to undergo elimination.[1][2] Therefore, a dehydrogenation (oxidation) step is required for aromatization, which preserves the nitrile group.

Starting Materials & Protocol

-

Key Starting Materials: 3-Methylpent-3-en-2-one and Aminoacetonitrile hydrochloride.

-

Key Reagents: Pyridine (for cyclocondensation), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for oxidation), Toluene.

Step 1: Synthesis of 3,4-Dimethyl-3,4-dihydro-2H-pyrrole-2-carbonitrile

-

To a solution of 3-methylpent-3-en-2-one (1.0 equiv) in pyridine (0.2 M), add aminoacetonitrile hydrochloride (1.1 equiv).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the consumption of the enone by TLC.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dihydropyrrole intermediate, which can often be used in the next step without further purification.

Step 2: Oxidation to 3,4-Dimethyl-pyrrole-2-carbonitrile

-

Dissolve the crude dihydropyrrole intermediate from Step 1 in toluene (0.1 M) in a round-bottomed flask.

-

Add DDQ (1.2 equiv) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.[1]

-

Cool the mixture, dilute with ethyl acetate, and wash thoroughly with 10% aqueous NaOH solution to remove DDQ byproducts, followed by a brine wash.[1]

-

Dry the organic phase over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3,4-Dimethyl-pyrrole-2-carbonitrile.

Figure 2: Workflow for the cyclocondensation-oxidation synthesis route.

Route B: Direct C-H Cyanation of 3,4-Dimethylpyrrole

This strategy is highly convergent, relying on the synthesis of the 3,4-dimethylpyrrole core first, followed by the direct introduction of the nitrile group at the C2 position via an electrophilic substitution reaction. The success of this route hinges on a reliable synthesis of the starting pyrrole and an efficient, regioselective cyanation method.

Synthesis of the 3,4-Dimethylpyrrole Starting Material

A common and effective method to prepare 3,4-dimethylpyrrole is the hydrolysis and decarboxylation of a polysubstituted pyrrole, such as 2,4-dimethyl-3,5-dicarbethoxypyrrole, which is accessible via Knorr pyrrole synthesis.[5] A more direct literature procedure involves a Diels-Alder reaction between 2,3-dimethylbutadiene and an in-situ generated sulfinylcarbamic acid methyl ester.[6] For the purposes of this guide, we will consider 3,4-dimethylpyrrole as the readily accessible starting material.[7]

Cyanation Methodology: Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI) is a powerful and highly effective reagent for the cyanation of electron-rich heterocycles like pyrrole.[8][9] The reaction is typically high-yielding and regioselective for the C2 position.

Mechanistic Rationale: The reaction begins with the electrophilic attack of CSI on the electron-rich C2 position of the pyrrole ring. This forms an N-chlorosulfonyl amide intermediate. Subsequent treatment with a suitable base, such as N,N-dimethylformamide (DMF) or pyridine, facilitates the elimination of a chlorosulfonyl-base adduct, yielding the desired pyrrole-2-carbonitrile.[8] DMF is believed to act as a catalyst in this elimination step.[8]

Protocol for Direct Cyanation

-

Key Starting Material: 3,4-Dimethyl-1H-pyrrole[7]

-

Key Reagents: Chlorosulfonyl isocyanate (CSI), N,N-Dimethylformamide (DMF), Toluene or Acetonitrile.

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3,4-dimethyl-1H-pyrrole (1.0 equiv) in anhydrous toluene (0.2 M).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of chlorosulfonyl isocyanate (1.05 equiv) in toluene dropwise via a syringe, maintaining the internal temperature at or below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Add N,N-dimethylformamide (DMF) (2.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. The formation of a precipitate may be observed.[8]

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography (silica gel) to afford 3,4-Dimethyl-pyrrole-2-carbonitrile.

Figure 3: Workflow for the direct C-H cyanation of 3,4-dimethylpyrrole using CSI.

Route C: Functional Group Interconversion from 2-Formylpyrrole

This pathway involves the initial synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde, which is then converted into the target nitrile. This is a reliable, albeit longer, route that avoids the use of highly reactive cyanation agents like CSI.

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde

The most common method for introducing a formyl group at the C2 position of a pyrrole is the Vilsmeier-Haack reaction.[10] This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to act as the electrophile.

Protocol:

-

Prepare the Vilsmeier reagent by adding POCl₃ (1.2 equiv) to anhydrous DMF (5 equiv) at 0°C and stirring for 30 minutes.

-

Add a solution of 3,4-dimethyl-1H-pyrrole (1.0 equiv) in DMF dropwise to the pre-formed Vilsmeier reagent.

-

Allow the reaction to stir at room temperature for 1 hour, then heat to 60°C for 2 hours.

-

Cool the reaction and pour it onto crushed ice. Neutralize carefully with a saturated aqueous solution of potassium carbonate to pH 8.[10]

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry, and concentrate to yield the crude aldehyde, which can be purified by chromatography or recrystallization.

Conversion of Aldehyde to Nitrile

The conversion of an aldehyde to a nitrile is a standard transformation, most commonly proceeding via an oxime intermediate.[11]

Mechanistic Rationale: The aldehyde first reacts with hydroxylamine to form an aldoxime. This oxime is then dehydrated using a strong dehydrating agent, such as acetic anhydride, to yield the nitrile.

Protocol:

-

Dissolve 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde (1.0 equiv) in a mixture of pyridine and ethanol.

-

Add hydroxylamine hydrochloride (1.5 equiv) and heat the mixture at reflux for 1-2 hours to form the oxime.

-

Cool the mixture and remove the solvent under reduced pressure.

-

To the crude oxime, add acetic anhydride (3.0 equiv) and heat at 100-120°C for 2-4 hours to effect dehydration.[11]

-

After cooling, pour the reaction mixture into ice water and extract with diethyl ether.

-

Wash the organic extract with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate.

-

Purify the final product, 3,4-Dimethyl-pyrrole-2-carbonitrile, by column chromatography.

Comparative Analysis of Synthetic Routes

To facilitate the selection of the most appropriate synthetic strategy, the three routes are summarized and compared below.

| Parameter | Route A: Cyclocondensation | Route B: Direct C-H Cyanation | Route C: Formyl Conversion |

| Overall Steps | 2 | 1 (from 3,4-dimethylpyrrole) | 2 (from 3,4-dimethylpyrrole) |

| Key Starting Materials | Enone, Aminoacetonitrile | 3,4-Dimethylpyrrole | 3,4-Dimethylpyrrole, POCl₃, DMF |

| Key Reagents | DDQ, Pyridine | Chlorosulfonyl Isocyanate (CSI) | Hydroxylamine HCl, Acetic Anhydride |

| Pros | • Builds the core ring structure• Good for structural diversity from different enones | • Highly convergent and efficient• Often high-yielding | • Avoids highly toxic/reactive cyanation agents• Uses standard, robust reactions |

| Cons | • Requires specific enone precursor• DDQ is expensive and requires careful workup | • CSI is highly reactive and moisture-sensitive• Requires pre-formed pyrrole | • Longer overall sequence• Multiple steps can lower overall yield |

| Ideal Application | When the pyrrole core needs to be constructed from acyclic precursors. | When the 3,4-dimethylpyrrole starting material is readily available and high throughput is desired. | In process development where avoiding hazardous reagents is a priority. |

Conclusion

The synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile can be successfully achieved through several robust and well-documented chemical pathways. The Cyclocondensation-Oxidation Route (A) offers a powerful method for constructing the heterocyclic core from simple acyclic precursors. For researchers with access to the 3,4-dimethylpyrrole substrate, the Direct C-H Cyanation Route (B) using chlorosulfonyl isocyanate represents the most direct and convergent approach, valued for its efficiency. Finally, the Functional Group Interconversion Route (C) provides a reliable, albeit longer, alternative that circumvents the need for hazardous cyanation reagents by proceeding through a stable 2-formyl intermediate.

The selection of the optimal route will ultimately be governed by a careful consideration of starting material availability, laboratory safety protocols, desired scale, and overall project timelines. This guide provides the foundational knowledge and practical protocols necessary for scientists to make an informed decision and successfully synthesize this valuable chemical intermediate.

References

-

Beilstein Journal of Organic Chemistry.

-

Beilstein Journals.

-

ResearchGate.

-

ResearchGate.

-

Organic Chemistry Portal.

-

Google Patents.

-

National Institutes of Health.

-

Sigma-Aldrich.

-

Organic Chemistry Portal.

-

Organic Reactions.

-

ResearchGate.

-

ResearchGate.

-

MDPI.

-

PubMed.

-

ResearchGate.

-

Organic Chemistry Portal.

-

National Institutes of Health.

-

ResearchGate.

-

MDPI.

-

Journal of the Chemical Society, Perkin Transactions 1.

-

Organic Syntheses.

-

ChemicalBook.

-

ResearchGate.

-

Royal Society of Chemistry.

-

National Institutes of Health.

-

Frontier Specialty Chemicals.

-

AChemBlock.

-

Journal of the Chemical Society, Perkin Transactions 1.

-

National Institutes of Health.

-

Sigma-Aldrich.

-

Google Patents.

-

PubChem.

-

MedchemExpress.com.

-

MDPI.

Sources

- 1. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones [beilstein-journals.org]

- 3. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-Dimethylpyrrole 97% | CAS: 822-51-5 | AChemBlock [achemblock.com]

- 8. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]

- 11. PYRROLE-2-CARBONITRILE | 4513-94-4 [chemicalbook.com]

3,4-Dimethyl-pyrrole-2-carbonitrile CAS number lookup

An In-Depth Technical Guide to 3,4-Dimethyl-pyrrole-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethyl-pyrrole-2-carbonitrile, identified by the CAS Number 26173-93-3, is a heterocyclic aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a pyrrole core substituted with two methyl groups and a nitrile moiety, presents a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Pyrrole derivatives are integral to a wide array of biologically active compounds and approved drugs, underscoring the importance of substituted pyrroles like 3,4-Dimethyl-pyrrole-2-carbonitrile as key building blocks.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications in drug development, and safe handling protocols, grounded in established scientific principles.

Physicochemical Properties

The fundamental physicochemical properties of 3,4-Dimethyl-pyrrole-2-carbonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 26173-93-3 | |

| Linear Formula | C7H8N2 | |

| Synonyms | 3,4-dimethyl-1H-pyrrole-2-carbonitrile | |

| Purity | Typically ≥95% | |

| Storage Temperature | Refrigerated |

Synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile

The synthesis of substituted pyrrole-2-carbonitriles can be achieved through various synthetic routes. A general and effective method involves the reaction of a corresponding pyrrole with chlorosulfonyl isocyanate (CSI), followed by treatment with a suitable amide and an organic base.[5] This process facilitates the introduction of the nitrile group onto the pyrrole ring.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for 3,4-Dimethyl-pyrrole-2-carbonitrile, adapted from general methods for pyrrole-2-carbonitrile synthesis.

Caption: Conceptual workflow for the synthesis of 3,4-Dimethyl-pyrrole-2-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for the synthesis of similar compounds.[5]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-dimethylpyrrole in an anhydrous solvent such as toluene or acetonitrile.

-

Addition of CSI: Cool the solution to 0°C using an ice bath. Slowly add a solution of chlorosulfonyl isocyanate in the same solvent via the dropping funnel. Maintain the temperature below 5°C during the addition.

-

Formation of Intermediate: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the mixture again to 0°C and slowly add a molar excess of N,N-dimethylformamide (DMF). Subsequently, add a molar excess of an organic base, such as triethylamine, which will result in the formation of a precipitate.

-

Isolation of Product: Separate the precipitate by filtration. The desired 3,4-Dimethyl-pyrrole-2-carbonitrile can be isolated from the resulting solution phase, typically through distillation or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is critical as chlorosulfonyl isocyanate is highly reactive towards water.

-

Low-Temperature Addition: The initial reaction is exothermic; therefore, cooling is necessary to control the reaction rate and prevent unwanted side reactions.

-

Use of DMF and Organic Base: DMF facilitates the conversion of the intermediate to the nitrile, and the organic base neutralizes the acidic byproducts, aiding in the precipitation and subsequent removal of salts.

Applications in Drug Discovery and Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and clinically approved drugs.[3] Pyrrole-containing compounds exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][4][6]

3,4-Dimethyl-pyrrole-2-carbonitrile serves as a valuable building block for the synthesis of more complex, biologically active molecules. The nitrile group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration.

Caption: Role of 3,4-Dimethyl-pyrrole-2-carbonitrile as a scaffold in drug discovery.

The strategic placement of the methyl and nitrile groups on the pyrrole ring can influence the molecule's steric and electronic properties, which in turn can modulate its binding affinity to biological targets. Researchers can leverage this substituted pyrrole to generate libraries of novel compounds for high-throughput screening and lead optimization in drug discovery campaigns.[6]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Health Hazards: Pyrrole derivatives can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and eye irritation, and potentially respiratory irritation.[7][8]

-

Storage: Store in a cool, well-ventilated place, away from incompatible materials. Keep the container tightly closed.

It is imperative to consult the supplier-specific Safety Data Sheet (SDS) before handling this compound.

Conclusion

3,4-Dimethyl-pyrrole-2-carbonitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working to unlock its full potential in drug discovery and development.

References

-

Pyrrole-2-carbonitrile | CAS#:4513-94-4 | Chemsrc. (URL: [Link])

-

Pyrrole-2-carbonitrile || cas 4513-94-4 || - 007Chemicals. (URL: [Link])

- WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google P

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. (URL: [Link])

-

Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-... - ResearchGate. (URL: [Link])

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (URL: [Link])

-

(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics - ResearchGate. (URL: [Link])

-

Pyrrole-2-carbonitrile | Georganics. (URL: [Link])

-

Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - NIH. (URL: [Link])

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines - MDPI. (URL: [Link])

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (URL: [Link])

-

Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (URL: [Link])

Sources

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scitechnol.com [scitechnol.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. georganics.sk [georganics.sk]

An In-Depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest to researchers in organic synthesis and medicinal chemistry. This document details its chemical identity, outlines plausible synthetic routes with mechanistic insights, and explores its potential as a scaffold in drug discovery. The discussion is grounded in established chemical principles and draws parallels from structurally related compounds to infer its biological and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecule.

Introduction: The Significance of the Pyrrole-2-carbonitrile Scaffold

The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic structure and reactivity make it a "privileged scaffold" in medicinal chemistry. The introduction of a carbonitrile (-C≡N) group at the 2-position of the pyrrole ring further enhances its chemical versatility and biological activity. This electron-withdrawing group modulates the reactivity of the pyrrole ring and can participate in crucial interactions with biological targets.[2]

Derivatives of pyrrole-2-carbonitrile have demonstrated a broad spectrum of pharmacological activities, including the inhibition of dipeptidyl peptidase IV (DPP-IV), making them promising candidates for the treatment of type 2 diabetes.[3][4] Furthermore, certain substituted pyrrole-2-carbonitriles have been investigated as metallo-β-lactamase inhibitors, addressing the critical challenge of antibiotic resistance.[5] The pyrrole scaffold, in general, is also a key component in many anti-cancer agents.[6][7][8]

This guide focuses specifically on 3,4-Dimethyl-1H-pyrrole-2-carbonitrile, a molecule that combines the established biological relevance of the pyrrole-2-carbonitrile core with the structural simplicity of methyl substituents.

Chemical Identity and Properties

A clear understanding of the fundamental properties of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile is essential for its synthesis, handling, and application.

| Property | Value | Source |

| IUPAC Name | 3,4-Dimethyl-1H-pyrrole-2-carbonitrile | Sigma-Aldrich[9] |

| Synonyms | 3,4-Dimethyl-pyrrole-2-carbonitrile | Sigma-Aldrich[9] |

| CAS Number | 26173-93-3 | Sigma-Aldrich[9] |

| Molecular Formula | C₇H₈N₂ | Sigma-Aldrich[9] |

| Molecular Weight | 120.15 g/mol | Calculated |

| Purity | 95% | Sigma-Aldrich[9] |

| Storage | Refrigerated | Sigma-Aldrich[9] |

dot graph { layout=neato; node [shape=plaintext]; C7H8N2 [label="3,4-Dimethyl-1H-pyrrole-2-carbonitrile C₇H₈N₂ MW: 120.15"]; } caption: "Chemical Structure of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile"

Synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile: A Proposed Multi-Step Approach

Step 1: Synthesis of the Precursor, 3,4-Dimethyl-1H-pyrrole

The synthesis of 3,4-dimethyl-1H-pyrrole can be efficiently achieved via a Diels-Alder reaction followed by subsequent transformations, as reported by Ichimura et al.[10] This method offers a high-yield and clean route to the desired precursor.

Reaction Scheme:

dot graph { rankdir="LR"; node [shape=plaintext]; "2,3-Dimethyl-1,3-butadiene" -> "Intermediate Thiazine Oxide" [label="+ Methyl carbamate, SOCl₂, Pyridine"]; "Intermediate Thiazine Oxide" -> "3,4-Dimethyl-1H-pyrrole" [label="Reduction"]; } caption: "Synthesis of 3,4-Dimethyl-1H-pyrrole"

Detailed Experimental Protocol (Adapted from Ichimura et al.):

-

In-situ formation of the dienophile: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl carbamate in a suitable anhydrous solvent such as dichloromethane. Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) to the cooled solution, followed by the dropwise addition of pyridine. This generates the reactive sulfinylcarbamic acid methyl ester in situ.

-

Diels-Alder Reaction: To the reaction mixture, add 2,3-dimethyl-1,3-butadiene. Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Intermediate: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-ethoxycarbonyl-3,6-dihydro-4,5-dimethyl-1,2-thiazine-1-oxide intermediate.

-

Reduction to 3,4-Dimethyl-1H-pyrrole: The isolated intermediate is then subjected to a reduction step to yield 3,4-dimethyl-1H-pyrrole. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Careful addition of the reducing agent and subsequent work-up are crucial for a safe and efficient reaction.

-

Purification: The final product, 3,4-dimethyl-1H-pyrrole, can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Cyanation of 3,4-Dimethyl-1H-pyrrole

The introduction of a nitrile group onto the pyrrole ring can be accomplished through various cyanation methods. A common and effective approach is the Vilsmeier-Haack type reaction, which can be adapted for the direct synthesis of pyrrole-2-carbonitriles. An alternative modern approach involves copper-catalyzed C-H cyanation.

Proposed Protocol (Vilsmeier-Haack Adaptation):

-

Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane to 0 °C. Slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt.

-

Reaction with Pyrrole: To this suspension, add a solution of 3,4-dimethyl-1H-pyrrole in the same solvent dropwise, maintaining the low temperature.

-

Conversion to Nitrile: After the addition is complete, the reaction mixture is typically warmed to room temperature and stirred until the formation of the intermediate iminium salt is complete (monitored by TLC). The reaction is then quenched by pouring it into a cold aqueous solution of hydroxylamine hydrochloride, which converts the iminium salt to the nitrile.

-

Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 3,4-Dimethyl-1H-pyrrole-2-carbonitrile can then be purified by column chromatography or recrystallization.

dot graph { rankdir="LR"; node [shape=plaintext]; "3,4-Dimethyl-1H-pyrrole" -> "Intermediate Iminium Salt" [label="+ Vilsmeier Reagent (DMF/POCl₃)"]; "Intermediate Iminium Salt" -> "3,4-Dimethyl-1H-pyrrole-2-carbonitrile" [label="+ Hydroxylamine Hydrochloride"]; } caption: "Proposed Cyanation of 3,4-Dimethyl-1H-pyrrole"

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups, the C5-proton, and the N-H proton. The methyl protons at C3 and C4 would likely appear as singlets in the range of δ 2.0-2.5 ppm. The C5-proton would be a singlet further downfield, likely in the δ 6.5-7.0 ppm region. The N-H proton would be a broad singlet, with its chemical shift being concentration and solvent dependent, typically appearing in the δ 8.0-9.0 ppm range.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The two methyl carbons would resonate in the aliphatic region (around δ 10-15 ppm). The pyrrole ring carbons would appear in the aromatic region, with the carbon bearing the nitrile group (C2) being the most deshielded. The nitrile carbon itself would have a characteristic chemical shift in the range of δ 115-120 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile group (C≡N) stretching vibration, typically appearing around 2220-2260 cm⁻¹. A broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. C-H stretching and bending vibrations for the methyl and aromatic protons would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitrile group and methyl groups.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3,4-Dimethyl-1H-pyrrole-2-carbonitrile scaffold holds significant promise for the development of novel therapeutic agents due to the established biological activities of related compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A series of hetero-aromatic substituted α-amino pyrrole-2-carbonitrile derivatives have been identified as potent inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[3] Some of these compounds exhibited IC₅₀ values in the nanomolar range. The nitrile group is often a key pharmacophore in DPP-IV inhibitors, forming a covalent reversible bond with a serine residue in the enzyme's active site. The 3,4-dimethyl substitution pattern on the pyrrole ring could influence the compound's binding affinity and selectivity.

dot graph { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "3,4-Dimethyl-1H-pyrrole-2-carbonitrile" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DPP-IV Inhibition" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Metallo-β-lactamase Inhibition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Anticancer Activity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "3,4-Dimethyl-1H-pyrrole-2-carbonitrile" -> "DPP-IV Inhibition" [label="Potential Therapeutic Target"]; "3,4-Dimethyl-1H-pyrrole-2-carbonitrile" -> "Metallo-β-lactamase Inhibition" [label="Potential Therapeutic Target"]; "3,4-Dimethyl-1H-pyrrole-2-carbonitrile" -> "Anticancer Activity" [label="Potential Therapeutic Target"]; } caption: "Potential Therapeutic Applications"

Metallo-β-lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics is a major global health threat. MBLs are enzymes that hydrolyze these antibiotics, rendering them ineffective. A structure-activity relationship study of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group is important for their inhibitory potency against various MBL subclasses.[5] This suggests that 3,4-Dimethyl-1H-pyrrole-2-carbonitrile could serve as a starting point for the design of novel MBL inhibitors.

Anticancer Activity

Pyrrole derivatives are a well-established class of anticancer agents, with mechanisms of action that include the inhibition of protein kinases and the induction of apoptosis.[6][7][8] The antiproliferative activity of substituted 3,4-dihydro-2H-pyrrole-2-carbonitriles against various human cancer cell lines has been reported.[11] The specific substitution pattern of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile may confer selective cytotoxicity towards cancer cells.

Conclusion and Future Directions

3,4-Dimethyl-1H-pyrrole-2-carbonitrile is a synthetically accessible and versatile heterocyclic compound with significant potential for applications in drug discovery. While this guide provides a robust framework for its synthesis and an informed perspective on its potential biological activities, further experimental validation is crucial. Future research should focus on:

-

Optimization of the Synthetic Protocol: A systematic investigation into the reaction conditions for the cyanation step to maximize yield and purity.

-

Comprehensive Spectroscopic and Structural Analysis: Detailed experimental characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to confirm its structure.

-

In-depth Biological Evaluation: Screening of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile and its derivatives against a panel of relevant biological targets, including DPP-IV, MBLs, and various cancer cell lines, to ascertain its therapeutic potential.

The exploration of this and other substituted pyrrole-2-carbonitriles will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of diseases.

References

-

Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. PubMed Central. [Link]

-

Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

An Overview of the Synthesis of 3,4-Dimethyl-1H-Pyrrole and its Potential Applications. CiteDrive. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Synthesis of 3,4-dimethyl-1 H -pyrrole. (I) 2,3-dimethyl-1,3-.... ResearchGate. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]

-

An Overview of the Synthesis of 3,4 -Dimethyl- 1H -Pyrrole and its Potential Applications. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. ResearchGate. [Link]

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo.br. [Link]

-

Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

-

Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

compared using 13C nmr spectroscopy.. st-peters.ca. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. acgpubs.org. [Link]

-

CID 157951747. PubChem. [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]

-

1H-Pyrrole, 3-ethyl-2,4-dimethyl-. NIST WebBook. [Link]

-

Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. PubMed Central. [Link]

-

Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-methyl-1H-pyrrole-2-carbonitrile | 34884-10-1 | Benchchem [benchchem.com]

- 3. Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3,4-Dimethyl-pyrrole-2-carbonitrile | 26173-93-3 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dimethyl-1H-pyrrole-2-carbonitrile: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given its structural similarity to biologically active pyrrole derivatives, this molecule represents a valuable scaffold for further functionalization. This document details its fundamental molecular properties, outlines a robust synthetic pathway, and provides predicted characterization data based on established chemical principles and spectroscopic data from analogous structures.

Core Molecular Attributes

3,4-Dimethyl-1H-pyrrole-2-carbonitrile is a substituted pyrrole featuring methyl groups at the 3 and 4 positions and a nitrile group at the 2-position. These substitutions significantly influence the electronic properties and reactivity of the pyrrole ring, making it a unique building block in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂ | |

| Molecular Weight | 120.15 g/mol | |

| CAS Number | 26173-93-3 | |

| Canonical SMILES | CC1=C(C=N1)C#N | |

| InChI Key | ZWOGGXFFTJGUPG-UHFFFAOYSA-N |

Strategic Synthesis Pathway

While dedicated literature for the synthesis of 3,4-Dimethyl-1H-pyrrole-2-carbonitrile is sparse, a logical and efficient two-step synthetic route can be devised based on well-established pyrrole chemistry. The strategy involves the initial synthesis of the 3,4-dimethyl-1H-pyrrole precursor, followed by a regioselective cyanation at the electron-rich C2 position.

A Technical Guide to the Discovery and Synthetic Evolution of Substituted Pyrrole-2-carbonitriles

Abstract

The pyrrole-2-carbonitrile scaffold is a privileged heterocyclic motif integral to numerous applications, ranging from medicinal chemistry to materials science. Its unique electronic properties and synthetic versatility have established it as a cornerstone for the development of novel therapeutics and functional molecules. This in-depth guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for accessing substituted pyrrole-2-carbonitriles. We will explore the causality behind seminal synthetic strategies, from early electrophilic cyanations to modern multicomponent reactions, offering field-proven insights for researchers, scientists, and drug development professionals. Each key methodology is accompanied by a detailed, self-validating experimental protocol, mechanistic diagrams, and comparative data to provide a robust and practical resource.

Introduction: The Strategic Importance of the Pyrrole-2-carbonitrile Core

The five-membered aromatic heterocycle, pyrrole, is a fundamental building block in a vast array of natural products, including heme, chlorophyll, and vitamin B12.[1] When substituted with a carbonitrile (cyanide, -CN) group at the 2-position, the resulting scaffold exhibits a unique combination of chemical stability and reactivity. The nitrile group acts as a potent electron-withdrawing group, modulating the reactivity of the pyrrole ring. It can also serve as a versatile synthetic handle for further elaboration into amines, carboxylic acids, or amides, or act as a key pharmacophore, participating in crucial hydrogen bonding interactions with biological targets.[2]

Consequently, substituted pyrrole-2-carbonitriles are found at the core of numerous biologically active compounds. They have been successfully developed as insecticides, thrombin inhibitors for anticoagulation therapy, and, most notably, as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes.[3][4][5] The therapeutic potential of this scaffold continues to expand, with ongoing research into its utility as an anti-inflammatory, anti-cancer, and antiviral agent.[6][7] This guide traces the historical path of discovery and charts the evolution of the synthetic strategies that have enabled the exploration and exploitation of this vital chemical entity.

Historical Perspective: From Classical Chemistry to Direct Functionalization

The synthesis of the pyrrole ring itself has a rich history, with foundational methods like the Paal-Knorr (from 1,4-dicarbonyls) and Knorr (from α-amino ketones) syntheses being established in the late 19th century.[5] However, the direct and efficient installation of a carbonitrile group onto a pre-formed pyrrole ring, or its incorporation during ring formation, required the development of more specialized reagents and strategies.

Early approaches often relied on multi-step sequences starting from pyrrole-2-carboxaldehydes, which could be synthesized via the Vilsmeier-Haack reaction , a method developed in the 1920s.[8][9] The aldehyde would then be converted to the nitrile through intermediates like oximes. While effective, these indirect routes were often lengthy and inefficient.

A significant breakthrough came with the application of Chlorosulfonyl Isocyanate (CSI, ClSO₂NCO) for the direct cyanation of electron-rich heterocycles. First discovered in 1956, CSI's high reactivity as an electrophile provided a more direct path to the 2-carbonitrile scaffold, with key developments in its application to pyrroles being reported around 1980.[10][11][12] This marked a shift towards more atom-economical and direct C-H functionalization approaches, a theme that continues in modern synthetic chemistry.

Caption: Mechanism of direct cyanation of pyrrole using CSI.

Experimental Protocol: Synthesis of 1-Methylpyrrole-2-carbonitrile [10][13]* Step 1 (Reaction Setup): Charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with acetonitrile (5.0 mL/g of pyrrole) and 1-methylpyrrole (1.0 eq). Cool the mixture to -10 to 0 °C using an ice-salt bath.

-

Step 2 (CSI Addition): Add chlorosulfonyl isocyanate (1.0 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained below 0 °C. Causality Note: This slow, cold addition is critical to control the highly exothermic reaction and prevent side reactions.

-

Step 3 (Intermediate Formation): Stir the mixture at 0 °C for 15-30 minutes after the addition is complete to ensure full formation of the N-chlorosulfonyl amide adduct.

-

Step 4 (Elimination): Add N,N-dimethylformamide (DMF, 2.0 eq) dropwise, again maintaining the temperature below 0 °C. Follow this with the slow addition of triethylamine (2.0 eq). A white precipitate (triethylammonium salt) will form. Trustworthiness Note: The formation of this precipitate is a visual confirmation that the elimination is proceeding as expected.

-

Step 5 (Workup & Isolation): Allow the mixture to warm to 10-15 °C and stir for 1 hour. Filter the precipitate and wash it with a small amount of cold acetonitrile. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or column chromatography to yield the pure 1-methylpyrrole-2-carbonitrile.

Methodology 2: Cyclocondensation of Enones and Dehydrogenation

This powerful two-step method constructs the pyrrole ring from acyclic precursors, offering excellent control over the substitution pattern. It involves the initial formation of a non-aromatic dihydropyrrole intermediate, which is subsequently oxidized.

Causality and Mechanistic Insight: The synthesis begins with a cyclocondensation reaction between an enone (an α,β-unsaturated ketone) and aminoacetonitrile. This proceeds via a Michael addition followed by an intramolecular cyclization and dehydration to furnish a 3,4-dihydro-2H-pyrrole-2-carbonitrile. This intermediate lacks aromaticity and is then subjected to dehydrogenation using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or chloranil to introduce the double bonds and form the stable aromatic pyrrole ring. [4][14]

Caption: Workflow for the synthesis of pyrrole-2-carbonitriles from enones.

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles [4]* Step 1 (Cyclocondensation): In a round-bottomed flask, dissolve the starting enone (1.0 eq) in pyridine. Add aminoacetonitrile hydrochloride (1.5 eq). Reflux the suspension for 4-6 hours until TLC analysis indicates consumption of the enone. Causality Note: Pyridine acts as both the solvent and the base to neutralize the hydrochloride salt, liberating the free amine for the reaction.

-

Step 2 (Intermediate Isolation): After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The crude 3,4-dihydro-2H-pyrrole-2-carbonitrile is often pure enough for the next step, or can be purified by column chromatography.

-

Step 3 (Dehydrogenation): Dissolve the crude intermediate from Step 2 in toluene. Add DDQ (1.2 eq). Reflux the mixture for 2-4 hours. The reaction mixture will typically darken as the DDQ is consumed and its reduced hydroquinone form precipitates. Trustworthiness Note: The color change from deep red/purple (DDQ) to a brownish suspension is a reliable indicator of reaction progress.

-

Step 4 (Workup & Purification): Cool the mixture, dilute with ethyl acetate, and wash with 10% aqueous NaOH to remove the hydroquinone byproduct. Dry the organic layer over MgSO₄, concentrate, and purify the residue by column chromatography to yield the final aromatic pyrrole-2-carbonitrile.

Methodology 3: Modern Copper-Catalyzed Multicomponent Reactions

Representing the cutting edge of synthetic efficiency, multicomponent reactions (MCRs) combine three or more starting materials in a single pot to generate complex products.

Causality and Mechanistic Insight: A notable MCR for this scaffold involves the reaction of a formamide, trimethylsilyl cyanide (TMSCN), and an alkene or alkyne, catalyzed by copper(II) triflate (Cu(OTf)₂). [2][15]The mechanism is initiated by the copper-catalyzed generation of an α-aminonitrile from the formamide. This intermediate eliminates HCN to form an azomethine ylide, a reactive 1,3-dipole. The ylide then undergoes a [3+2] cycloaddition with the alkene or alkyne dipolarophile. Subsequent oxidation, often facilitated by an additive like DDQ, leads to the aromatic polysubstituted pyrrole-2-carbonitrile. [2]This strategy allows for the rapid assembly of highly decorated pyrrole rings from simple, readily available starting materials.

Data Summary: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Reagents | Advantages | Limitations |

| Direct C-H Cyanation | Pyrrole, N-Substituted Pyrroles | Chlorosulfonyl Isocyanate (CSI) | Direct, atom-economical for simple pyrroles. | Limited to C-H activation; harsh reagent; substrate scope can be limited by electron-withdrawing groups. |

| Cyclocondensation | Enones, Aminoacetonitrile | DDQ, Chloranil | High control over substitution pattern; modular; widely applicable. | Two distinct steps required; relies on availability of enone precursors. |

| Multicomponent Reaction | Formamides, TMSCN, Alkenes/Alkynes | Cu(OTf)₂, DDQ | High complexity generation in one pot; convergent; excellent efficiency. | Mechanism can be complex; optimization may be required for specific substrate combinations. |

Applications in Drug Discovery and Development

The pyrrole-2-carbonitrile scaffold is a validated pharmacophore in modern drug design. Its ability to act as a bioisostere for carboxylic acids and engage in specific non-covalent interactions has led to its incorporation into several successful drug candidates.

-

DPP-4 Inhibitors: A prominent application is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The nitrile group often forms a reversible covalent bond or a strong hydrogen bond with a serine residue in the enzyme's active site. Several compounds based on a pyrrolidine-2-carbonitrile or pyrrole-2-carbonitrile core have shown potent activity for the treatment of type 2 diabetes. [3][4]* Anticoagulants: Pyrrole-2-carbonitrile derivatives have been investigated as inhibitors of thrombin, a critical enzyme in the blood coagulation cascade. [5]* Agrochemicals: The scaffold is also present in certain classes of insecticides and acaricides, highlighting its broad biological relevance. [5] The continued exploration of this scaffold in drug discovery programs is a testament to its favorable physicochemical properties and proven track record as a successful pharmacophore.

Conclusion and Future Outlook

From the early, indirect methods rooted in classical pyrrole chemistry to the elegant and efficient multicomponent reactions of today, the synthesis of substituted pyrrole-2-carbonitriles has undergone a remarkable evolution. The historical progression reflects broader trends in organic synthesis: a move towards greater efficiency, atom economy, and the ability to rapidly generate molecular complexity.

Future research will likely focus on further refining these methods through the lens of green chemistry, employing more sustainable catalysts and solvent systems. [16]The development of asymmetric variants of these syntheses to access chiral, enantiopure pyrrole-2-carbonitriles will be crucial for their application in next-generation therapeutics. As our understanding of chemical reactivity deepens, the pyrrole-2-carbonitrile core is certain to remain a central and invaluable target for synthetic chemists and drug discovery professionals alike.

References

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

-

Opatz, T., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-470. [Link]

-

Wang, Q., et al. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(11), 3235. [Link]

-

Barnett, G. H., Anderson, H. J., & Loader, C. E. (1980). Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 58(4), 409-415. [Link]

-

Li, Y., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1965-1970. [Link]

- Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles.

-

Various Authors. (2021). Novel substituted pyrrole derivatives and SAR activity. ResearchGate. (Compilation of related research). [Link]

-

Kumar, R., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of Biomolecular Structure and Dynamics, 40(13), 5867-5891. [Link]

-

Zhu, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

Mou, Y., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 911571. [Link]

- Wyeth LLC. (2005). Synthesis of pyrrole-2-carbonitriles.

- Paal, C. (1885). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 18(1), 367-371.

-

El-Sayed, M. A. A., et al. (2019). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 24(21), 3971. [Link]

-

Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Various Authors. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6524. [Link]

-

Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 17-32. [Link]

-

Various Authors. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. Chemistry & Biodiversity, e202400534. [Link]

-

Anderson, H. J., Loader, C. E., & Foster, A. (1980). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 58(23), 2527-2530. [Link]

Sources

- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. WO2005097743A1 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. arxada.com [arxada.com]

- 13. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrole - Wikipedia [en.wikipedia.org]

Theoretical Investigations of 3,4-Dimethyl-pyrrole-2-carbonitrile: A Computational Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 3,4-Dimethyl-pyrrole-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While experimental data on this specific molecule is sparse, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its structural, electronic, spectroscopic, and reactivity properties. By elucidating the causality behind methodological choices, this guide serves as a blueprint for researchers aiming to perform in-silico characterization of novel pyrrole derivatives. We detail protocols for geometry optimization, frontier molecular orbital analysis, prediction of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, and the calculation of reactivity descriptors. Furthermore, a workflow for assessing its potential as a drug candidate through molecular docking and ADMET prediction is presented, underscoring the pivotal role of theoretical studies in modern chemical research.

Introduction: The Significance of the Pyrrole Scaffold and the Role of a Theoretical Approach

The pyrrole ring is a privileged scaffold in chemistry, forming the core of numerous naturally occurring compounds and pharmacologically active substances.[1] Its unique electronic properties and versatile substitution patterns make it a valuable building block in drug discovery and the design of advanced organic materials.[1] The title compound, 3,4-Dimethyl-pyrrole-2-carbonitrile, combines the pyrrole core with methyl groups that can influence steric interactions and a carbonitrile group, a potent vibrational probe and a key functional group in synthetic chemistry.[2]

In the absence of extensive experimental characterization, theoretical and computational chemistry offers a powerful, efficient, and cost-effective pathway to understanding the fundamental properties of such molecules.[3] By employing quantum chemical methods like Density Functional Theory (DFT), we can construct a detailed molecular portrait, predicting its geometry, stability, and spectral signatures.[4] This in-silico approach is not merely a substitute for experimental work; it is a synergistic partner. It allows for the rationalization of observed chemical behavior, guides synthetic efforts, and enables the high-throughput screening of derivatives for specific applications, such as identifying potential drug candidates before committing to costly and time-consuming laboratory synthesis.[5] This guide explains the "why" and "how" of applying these theoretical methods to 3,4-Dimethyl-pyrrole-2-carbonitrile.

Part I: A Proposed Computational Workflow for In-Silico Analysis

To systematically investigate a molecule like 3,4-Dimethyl-pyrrole-2-carbonitrile, a multi-step computational protocol is required. Each step builds upon the last, providing a progressively deeper understanding of the molecule's intrinsic properties and potential interactions. The causality for this workflow is to establish the most fundamental property—the ground-state structure—before investigating more complex electronic and reactivity characteristics.

Part II: Molecular Geometry and Electronic Structure

3.1. Geometric Optimization: The Foundation

The first and most critical step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization.